molecular formula C12H18N2S B7633334 N-[(2-cyclopentyl-1,3-thiazol-5-yl)methyl]prop-2-en-1-amine

N-[(2-cyclopentyl-1,3-thiazol-5-yl)methyl]prop-2-en-1-amine

Cat. No. B7633334
M. Wt: 222.35 g/mol
InChI Key: ZDUOTZBDXJHNHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2-cyclopentyl-1,3-thiazol-5-yl)methyl]prop-2-en-1-amine, commonly known as CP-544, 242, is a chemical compound that belongs to the class of thiazole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery.

Mechanism of Action

CP-544, 242 acts as a selective and potent inhibitor of the serotonin transporter, dopamine transporter, and norepinephrine transporter. It binds to the transporter proteins and prevents the reuptake of neurotransmitters, leading to an increase in their concentration in the synaptic cleft. This results in enhanced neurotransmission and modulation of mood and behavior.
Biochemical and Physiological Effects:
CP-544, 242 has been shown to exhibit potent antidepressant and anxiolytic effects in animal models. It has also been shown to improve cognitive function and memory in rodents. CP-544, 242 has been found to modulate the activity of several neurotransmitter systems, including the serotonergic, dopaminergic, and noradrenergic systems.

Advantages and Limitations for Lab Experiments

CP-544, 242 has several advantages for use in lab experiments. It exhibits potent and selective activity against several targets, making it a valuable tool for studying the role of these targets in various physiological and pathological processes. However, CP-544, 242 has limited solubility in aqueous solutions, which can make it challenging to use in certain experiments.

Future Directions

CP-544, 242 has several potential future directions for research. It has been identified as a potential lead compound for the development of new antidepressant and anxiolytic drugs. Further studies are needed to optimize its pharmacokinetic properties and evaluate its safety and efficacy in humans. CP-544, 242 may also have potential applications in the treatment of other disorders, including addiction and neurodegenerative diseases.

Synthesis Methods

The synthesis of CP-544, 242 involves the reaction of 2-cyclopentyl-1,3-thiazole-5-carbaldehyde with propargylamine in the presence of a palladium catalyst. The reaction proceeds through a Sonogashira coupling reaction, followed by a cyclization reaction to form the final product. The synthesis method has been optimized to produce high yields of CP-544, 242 with good purity.

Scientific Research Applications

CP-544, 242 has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery. It has been shown to exhibit potent activity against several targets, including the serotonin transporter, dopamine transporter, and norepinephrine transporter. CP-544, 242 has been identified as a potential lead compound for the development of new antidepressant and anxiolytic drugs.

properties

IUPAC Name

N-[(2-cyclopentyl-1,3-thiazol-5-yl)methyl]prop-2-en-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2S/c1-2-7-13-8-11-9-14-12(15-11)10-5-3-4-6-10/h2,9-10,13H,1,3-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDUOTZBDXJHNHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCC1=CN=C(S1)C2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-cyclopentyl-1,3-thiazol-5-yl)methyl]prop-2-en-1-amine

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